molecular formula C19H15BrClO3P B1417957 Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate CAS No. 189099-56-7

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate

Cat. No.: B1417957
CAS No.: 189099-56-7
M. Wt: 437.6 g/mol
InChI Key: ZSYMFYMYJVSPDH-UHFFFAOYSA-N
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Description

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is a chemical compound with the molecular formula C19H15BrClO3P. . This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate has several applications in scientific research:

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin or eye irritation occurs, it is advised to seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate involves the reaction of 4-bromo-alpha-chlorobenzyl chloride with diphenyl phosphite. The reaction is typically carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl 4-Bromo-alpha-fluorobenzylphosphonate
  • Diphenyl 4-Bromo-alpha-methylbenzylphosphonate
  • Diphenyl 4-Bromo-alpha-ethylbenzylphosphonate

Uniqueness

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

1-bromo-4-[chloro(diphenoxyphosphoryl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClO3P/c20-16-13-11-15(12-14-16)19(21)25(22,23-17-7-3-1-4-8-17)24-18-9-5-2-6-10-18/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYMFYMYJVSPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)Br)Cl)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659827
Record name Diphenyl [(4-bromophenyl)(chloro)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189099-56-7
Record name Diphenyl [(4-bromophenyl)(chloro)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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